N6-(6-Aminohexyl)-FAD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

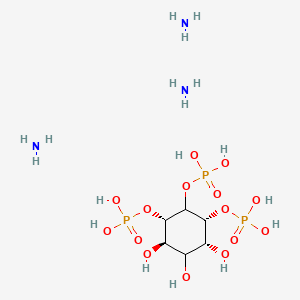

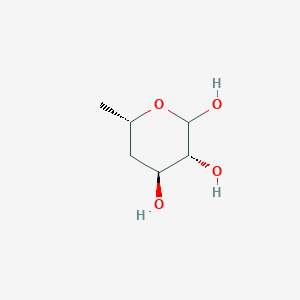

N6-(6-Aminohexyl)-FAD is a derivative of FAD (Flavin Adenine Dinucleotide), a coenzyme involved in several important metabolic reactions. It is a dATP analog that contains a primary amino group attached via a 6-carbon linker at the N6-position of the purine base1. It can be incorporated into DNA by nick translation in the presence of dTTP, dGTP, and dCTP1.

Synthesis Analysis

The synthesis of a new coenzyme A analogue, N6-[N-(6-aminohexyl)carbamoylmethyl]-CoA, suitable for immobilisation through its terminal amino group to support matrices, has been described2. The synthetic route starts with bis (CoA) and involves alkylation with iodoacetic acid and rearrangement yielding bis (N6-carboxymethyl-CoA), elongation of the carboxymethyl terminal with 1,6-diaminohexane using carbodiimide to yield bis (N6-[N-(6-aminohexyl)-carbamoylmethyl]-CoA) and finally the splitting of this bis [CoA analogue) through reduction with dithiothreitol to give the final product2.

Molecular Structure Analysis

The molecular formula of N6-(6-Aminohexyl)-ATP-Biotin, a similar compound, is C26H43N8O15P3S (free acid) with a molecular weight of 832.65 g/mol (free acid) and an exact mass of 832.18 g/mol (free acid)3.

Chemical Reactions Analysis

N6-(6-Aminohexyl)-FAD can be used in various chemical reactions. For instance, it has been used in an antibody-free, FTO-assisted chemical labeling method termed m6A-SEAL for specific m6A detection4. It has also been used in the site-specific enzymic incorporation of an unnatural base, N6-(6-aminohexyl)isoguanosine, into RNA5.Physical And Chemical Properties Analysis

The physical and chemical properties of N6-(6-Aminohexyl)-FAD are not explicitly mentioned in the search results. However, for a similar compound, N6-(6-Aminohexyl)-ATP-Biotin, it is provided as a solution in water, colorless to slightly yellow, with a concentration of 5.0 mM - 5.5 mM and pH of 7.5 ±0.53.Aplicaciones Científicas De Investigación

Synthesis and Derivatization

- N6-(6-Aminohexyl)-FAD has been synthesized and used as a starting compound for further derivatizations, showing its utility in the preparation of various biochemical compounds (Bückmann et al., 1997).

Enzyme Modification and Stability

- This compound has been utilized in the creation of semi-synthetic oxidases. For instance, N6-(6-carbamoylhexyl)-FAD-D-amino acid oxidase, prepared using N6-(6-carboxyhexyl)-FAD, demonstrated increased stability and meso-thermostability compared to the native enzyme (Stocker et al., 1996).

Biochemical and Molecular Studies

- N6-(6-Aminohexyl)-FAD has been synthesized through an improved method for biochemical applications, highlighting its importance in molecular and enzymatic studies (Saleh et al., 1995).

Enzyme Reactivation and Immunoassays

- The compound has been used in the reactivation of apoenzymes and in the development of immunoassays. For example, anti-flavin antibodies were elicited to N6-(6-Aminohexyl)-FAD, demonstrating its utility in creating specific probes for detecting proteins with covalently bound flavin (Barber et al., 1987).

Enzyme-Cofactor Interaction Studies

- Research involving N6-(6-Aminohexyl)-FAD has facilitated the understanding of enzyme-cofactor interactions, aiding in the exploration of enzymatic mechanisms and structures (Macheroux et al., 1993).

Safety And Hazards

Direcciones Futuras

The future directions of N6-(6-Aminohexyl)-FAD could involve its use in various applications such as enrichment, imaging, and sequencing to drive future functional studies of m6A and other modifications4. It could also be used in the development of new methods for the detection of RNA modifications4.

Propiedades

Número CAS |

76748-73-7 |

|---|---|

Nombre del producto |

N6-(6-Aminohexyl)-FAD |

Fórmula molecular |

C₃₃H₄₆N₁₀O₁₅P₂ |

Peso molecular |

884.72 |

Sinónimos |

Riboflavin 5’-(Trihydrogen diphosphate) P’→5’-Ester with N-(6-Aminohexyl)adenosine; Benzo[g]pteridine, Riboflavin 5’-(Trihydrogen diphosphate) Deriv.; Flavin N6-(6-aminohexyl)adenine Dinucleotide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![VIC[mouse reduced]](/img/structure/B1141984.png)